molecular formula C16H16N2O3 B15021563 2-Hydroxy-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide

2-Hydroxy-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide

Cat. No.: B15021563
M. Wt: 284.31 g/mol
InChI Key: LWZMUIZEIKRGBV-LICLKQGHSA-N
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Description

2-Hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide is a hydrazone derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazone linkage and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-4-methylbenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also binds to proteins, altering their structure and function, which can inhibit the growth of cancer cells and bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific hydrazone linkage and the presence of both hydroxyl and methyl groups on the aromatic ring. This structural uniqueness contributes to its diverse chemical reactivity and broad range of applications in various fields.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-hydroxy-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C16H16N2O3/c1-11-7-8-13(14(19)9-11)10-17-18-16(21)15(20)12-5-3-2-4-6-12/h2-10,15,19-20H,1H3,(H,18,21)/b17-10+

InChI Key

LWZMUIZEIKRGBV-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O)O

Canonical SMILES

CC1=CC(=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O)O

Origin of Product

United States

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